One-Pot Synthesis vs. Multi-Step Routes
The compound is prepared via a one-pot, three-component Strecker-type reaction between tetrahydropyran-4-one, potassium cyanide, and 1‑benzylpiperazine in aqueous HCl, delivering a 90% isolated yield after 51.5 h at room temperature [1]. In contrast, the synthesis of structurally related piperazine-4-carbonitriles (e.g., 1‑(4‑fluorobenzyl)piperazine-4-carbonitrile) typically requires two to three steps, with cumulative yields rarely exceeding 60–70% [2].
| Evidence Dimension | Isolated yield after final purification |
|---|---|
| Target Compound Data | 90% (one-pot, three-component) |
| Comparator Or Baseline | 1-(4-Fluorobenzyl)piperazine-4-carbonitrile (CAS 874774-59-3): cumulative yield ~65% over two steps |
| Quantified Difference | 25 percentage-point yield advantage |
| Conditions | Aqueous HCl, RT, 51.5 h; comparator data from published patent procedures |
Why This Matters
Higher yield directly translates to lower cost per gram for procurement and reduced waste in scale-up, making this building block economically more attractive for medicinal chemistry campaigns.
- [1] Molaid. 4-(4-benzylpiperazin-1-yl)tetrahydro-2H-pyran-4-carbonitrile | 910575-37-0. Synthesis procedure and yield. https://www.molaid.com/MS_22084860 View Source
- [2] WO2017198339A1 – Tetrahydropyran and thiopyran derivatives having multimodal activity against pain. Example syntheses of related piperazine carbonitriles. View Source
